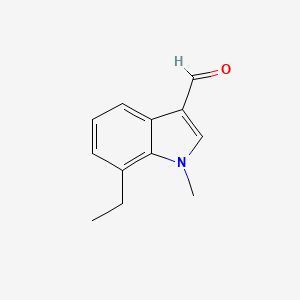

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPPYPYYUKBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403988 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593237-10-6 | |

| Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Abstract

7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a versatile intermediate for the synthesis of more complex molecular architectures, including potential therapeutic agents and biologically active probes.[1][2] The precise characterization of its physicochemical properties is paramount for its effective utilization in drug design, process development, and formulation. This guide provides a comprehensive technical overview of the structural, physical, and spectroscopic properties of this compound. It outlines robust, field-proven experimental protocols for determining its key characteristics, explains the scientific rationale behind these methodologies, and presents a predicted spectroscopic profile to aid in its unambiguous identification and quality control. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel indole-based compounds.

Compound Identification and Molecular Structure

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its identity and structure. This compound belongs to the N-alkylated indole class, which are known scaffolds in a wide array of bioactive compounds.[1] The structure features an indole core, substituted at the C7 position with an ethyl group, at the N1 position with a methyl group, and at the C3 position with a formyl (carbaldehyde) group. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| CAS Number | Not available in searched literature. |

Synthetic Rationale: The Vilsmeier-Haack Reaction

The synthesis of indole-3-carbaldehydes is most classically and efficiently achieved via the Vilsmeier-Haack reaction.[3][4] This method is the logical and field-proven choice for the formylation of electron-rich aromatic and heteroaromatic systems like N-alkylated indoles.[5][6]

Causality of Experimental Choice: The indole nucleus, particularly at the C3 position, is highly nucleophilic due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction capitalizes on this by generating a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4] This electrophile is reactive enough to engage the indole ring but selective enough to avoid unwanted side reactions, leading to clean C3-formylation.[6] Subsequent hydrolysis of the resulting iminium intermediate liberates the desired aldehyde.

Below is a logical workflow for the synthesis of the title compound starting from the precursor, 7-ethyl-1-methyl-1H-indole.

Caption: Logical workflow for the Vilsmeier-Haack formylation.

Core Physicochemical Properties

A summary of the core physicochemical properties is presented below. As specific experimental data for this exact molecule is not widely published, many values must be determined empirically using the standardized protocols detailed in Section 4.

| Property | Value / Description | Rationale / Reference |

| Appearance | Predicted to be a pale yellow to brown crystalline solid. | Based on analogs like 7-methyl-1H-indole-3-carbaldehyde. |

| Melting Point | To be determined experimentally. Analogs melt at high temperatures (e.g., 193-214 °C). | See Protocol 4.1.[7][8][9] |

| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling at atmospheric pressure. | High molecular weight, crystalline solid. |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, ethanol) and sparingly soluble in water and non-polar solvents. | Based on the polar indole and aldehyde moieties combined with non-polar alkyl groups.[8][10] |

Experimental Protocols for Characterization

The trustworthiness of any new compound in a research or development pipeline relies on its rigorous and reproducible characterization. The following protocols are self-validating systems for determining key physical properties.

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of a compound's purity.[11] A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will cause both a depression and a broadening of this range. This protocol uses a modern digital melting point apparatus for accuracy and reproducibility.

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[11] Place a small amount of the crystalline compound onto a clean, dry watch glass and crush it into a fine, homogeneous powder using a spatula.

-

Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Pre-Screen (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range. Allow the apparatus to cool significantly before the precise measurement.[13]

-

Precise Measurement: Heat the block to a temperature approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[13][14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating at the slow rate and record the temperature at which the last crystal melts into a transparent liquid (T₂). The melting point is reported as the range T₁ – T₂.

-

Validation: Repeat the measurement with two additional samples to ensure consistency. The results should be within 1 °C of each other.

Caption: Workflow for precise melting point determination.

Solubility Profiling

Expertise & Rationale: Understanding a compound's solubility is critical for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays. This protocol systematically evaluates solubility in a range of common laboratory solvents, moving from polar to non-polar.

Detailed Protocol:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound into a small vial or test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

-

Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect the mixture.

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid remains largely unchanged.

-

-

Systematic Testing: Perform the test sequentially with the following solvents to build a comprehensive profile:

-

Water (H₂O)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Toluene

-

Hexanes

-

-

Aqueous pH Effects: If insoluble in water, test solubility in 5% aqueous HCl (to check for basic groups) and 5% aqueous NaOH (to check for acidic groups). Given the structure, no significant change is expected.

-

Data Recording: Record the results for each solvent in a structured table.

Caption: Basic workflow for solubility testing in a single solvent.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While experimental spectra for this compound were not found, a reliable predicted profile can be constructed based on well-established principles and data from analogous structures.[15][16][17][18]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde H (CH O) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded proton of the formyl group. |

| Indole H2 | 7.7 - 7.9 | Singlet (s) | 1H | Proton at C2, adjacent to N1 and the aldehyde group. |

| Indole H4/H5/H6 | 7.1 - 7.5 | Multiplet (m) | 3H | Aromatic protons on the benzene portion of the indole ring. |

| N-Methyl H (N-CH₃ ) | 3.8 - 4.0 | Singlet (s) | 3H | Methyl group directly attached to the electron-withdrawing indole nitrogen. |

| Ethyl CH₂ (Ar-CH₂ CH₃) | 2.8 - 3.0 | Quartet (q) | 2H | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |

| Ethyl CH₃ (Ar-CH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl group, coupled to the methylene group. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Carbonyl C (C =O) | 184 - 186 | Highly deshielded aldehyde carbonyl carbon.[19] |

| Indole C7a/C3a (bridgehead) | 136 - 138 | Quaternary carbons at the ring fusion. |

| Indole C2 | 137 - 139 | Carbon adjacent to N1, significantly influenced by the aldehyde. |

| Indole C4/C5/C6/C7 | 110 - 130 | Aromatic carbons of the benzene and pyrrole rings. |

| Indole C3 | 117 - 119 | Carbon bearing the formyl group. |

| N-Methyl C (N-C H₃) | 33 - 35 | Aliphatic carbon attached to nitrogen. |

| Ethyl C H₂ | 24 - 26 | Aliphatic methylene carbon. |

| Ethyl C H₃ | 14 - 16 | Aliphatic methyl carbon. |

Predicted Infrared (IR) Spectrum

| Frequency (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Medium | C-H bonds on the indole ring. |

| ~2970-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the ethyl and N-methyl groups. |

| ~2850 & ~2750 | Aldehyde C-H Stretch | Medium-Weak | Characteristic Fermi doublet for the aldehyde C-H bond.[20][21] |

| ~1670-1690 | C=O Stretch (Aldehyde) | Strong, Sharp | Key diagnostic peak for the conjugated aldehyde carbonyl group. [22][23] |

| ~1600, ~1470 | Aromatic C=C Stretch | Medium-Strong | Vibrations of the carbon-carbon bonds within the indole ring system.[24] |

Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), the primary peak expected is the molecular ion (M⁺).

-

Expected Molecular Ion (M⁺): m/z = 187

-

Key Fragmentation: A characteristic fragmentation pattern for indole derivatives involves the loss of substituent groups.[25][26] A potential major fragment would be the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 158. Further fragmentation of the ethyl group could also be observed.

Medicinal Chemistry Context and Significance

The indole-3-carbaldehyde scaffold is a cornerstone in drug discovery.[27] Its derivatives are precursors to a multitude of biologically active molecules, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][28] The aldehyde functionality serves as a versatile chemical handle for further elaboration through reactions like condensation, oxidation, reduction, and the formation of Schiff bases, allowing for the rapid generation of compound libraries for screening.[27] The specific substitutions at the N1 and C7 positions, as seen in this compound, are strategic modifications designed to modulate lipophilicity, metabolic stability, and target binding affinity, making this a compound of high value for synthetic and medicinal chemistry programs.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing this compound. While published experimental data is scarce, its physicochemical properties can be reliably predicted based on established chemical principles and definitively determined through the robust experimental protocols outlined herein. The provided synthetic rationale, detailed methodologies for physical characterization, and comprehensive predicted spectroscopic profile serve as a valuable, actionable resource for scientists. Rigorous application of these methods will ensure the quality and integrity of this important chemical intermediate, paving the way for its successful application in research and development.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

-

Zhang, Q., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 89.

-

University of Calgary. (n.d.). Melting point determination.

-

Chen, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8109.

-

International Journal of Creative Research Thoughts. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. IJCRT, 11(10).

-

Umar, M. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28.

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

-

University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point.

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE.

-

Clarion University. (n.d.). DETERMINATION OF MELTING POINTS.

-

Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate.

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.

-

University of Calgary. (n.d.). IR: aldehydes.

-

Budovská, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3328.

-

ResearchGate. (n.d.). Variations in characteristic FTIR peaks of isolated aromatic hydrogen (850 cm-1).

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde.

-

Ishizaki, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem. (2025). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.

-

BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.

-

Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

-

Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde.

-

Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries.

-

PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde.

-

Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002-4005.

-

Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde 97%.

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

-

Joseph-Nathan, P., et al. (1987). 13C NMR spectroscopy of indole derivatives. R Discovery.

-

ChemicalBook. (n.d.). Indole-3-carboxaldehyde.

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1406.

-

Chemsrc. (n.d.). 7-Methyl-1H-indole-3-carbaldehyde.

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 643-649.

-

Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(1), 107.

-

ChemicalBook. (n.d.). 7-METHYLINDOLE-3-CARBOXALDEHYDE(4771-50-0) 1H NMR spectrum.

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 9. 7-Methyl-1H-indole-3-carbaldehyde | CAS#:4771-50-0 | Chemsrc [chemsrc.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. ijcrt.org [ijcrt.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. m.youtube.com [m.youtube.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. researchgate.net [researchgate.net]

- 25. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 26. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. derpharmachemica.com [derpharmachemica.com]

A Spectroscopic Guide to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: Structure Elucidation for Drug Discovery

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The indole scaffold is a privileged structure in numerous pharmaceuticals, and understanding the nuanced spectroscopic characteristics of its derivatives is paramount for researchers, scientists, and professionals in the field.[2][3] This document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from closely related analogs.

Introduction: The Significance of Substituted Indoles

The indole ring system is a fundamental core in a vast array of biologically active molecules, including neurotransmitters and alkaloids.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. This compound, with its specific substitution pattern, presents a valuable building block for creating diverse chemical libraries for screening and optimization in drug discovery programs.[1] Accurate structural confirmation through spectroscopic methods is the bedrock of such endeavors, ensuring the integrity and reproducibility of scientific findings.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound dictates its characteristic spectroscopic signature. The strategic placement of the ethyl group at the C7 position, the methyl group on the indole nitrogen (N1), and the carbaldehyde at C3 creates a distinct electronic and steric environment that is reflected in its NMR, IR, and MS spectra.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methyl and ethyl substituents. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the indole ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (C3-CHO) | 9.9 - 10.1 | Singlet (s) | - |

| H2 | 7.7 - 7.8 | Singlet (s) | - |

| H4 | 8.2 - 8.4 | Doublet (d) | ~8.0 |

| H5 | 7.2 - 7.4 | Triplet (t) | ~7.5 |

| H6 | 7.1 - 7.3 | Doublet (d) | ~7.0 |

| N-CH₃ | 3.8 - 3.9 | Singlet (s) | - |

| C7-CH₂CH₃ | 2.8 - 3.0 | Quartet (q) | ~7.5 |

| C7-CH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.5 |

Causality Behind Chemical Shifts:

-

The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the C=O bond, resulting in a downfield chemical shift.[5]

-

The H2 proton appears as a singlet and is deshielded by the adjacent aldehyde group and the ring nitrogen.[5]

-

The aromatic protons (H4, H5, H6) will show a characteristic splitting pattern. H4 is expected to be the most downfield of the benzene ring protons due to the anisotropic effect of the nearby aldehyde.

-

The N-methyl protons appear as a sharp singlet, with a chemical shift indicative of a methyl group attached to a nitrogen atom within an aromatic system.[5]

-

The ethyl group protons will exhibit a classic quartet-triplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 184 - 186 |

| C2 | 137 - 139 |

| C3 | 118 - 120 |

| C3a | 124 - 126 |

| C4 | 122 - 124 |

| C5 | 121 - 123 |

| C6 | 120 - 122 |

| C7 | 130 - 132 |

| C7a | 136 - 138 |

| N-CH₃ | 33 - 35 |

| C7-CH₂CH₃ | 23 - 25 |

| C7-CH₂CH₃ | 14 - 16 |

Expert Insights on Carbon Chemical Shifts:

-

The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field, a characteristic feature of aldehydes and ketones.[6]

-

The chemical shifts of the indole ring carbons are influenced by the substituents. The presence of the electron-donating ethyl group at C7 will have a subtle shielding effect on the nearby carbons compared to an unsubstituted indole.[3]

-

The N-methyl and ethyl group carbons appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[4][7][8]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay to ensure quantitative accuracy and good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group and the various C-H bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehydic C-H Stretch | 2720 - 2820 (often two bands) | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Rationale for IR Absorptions:

-

The C=O stretch of the aldehyde is a strong, sharp absorption and its position is influenced by conjugation with the indole ring, which lowers the frequency compared to a saturated aldehyde.[6][9]

-

The aldehydic C-H stretch is a particularly diagnostic feature, often appearing as two distinct bands of medium intensity.[6][9] The presence of a band around 2720 cm⁻¹ is a strong indicator of an aldehyde functionality.[9]

-

The aromatic and aliphatic C-H stretches appear in their characteristic regions.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a modern, rapid, and often preferred method.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[2][10]

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 187, corresponding to the molecular formula C₁₂H₁₃NO.

-

Key Fragmentation Pathways:

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common methods. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z = 188. EI is a higher-energy method that results in more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument will provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating system for its structural elucidation. The predicted data, based on established principles and analysis of closely related compounds, offers a reliable blueprint for researchers working with this and similar indole derivatives. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern drug discovery and development, ensuring the foundational accuracy required for advancing novel therapeutic agents from the laboratory to clinical applications.

References

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

-

Alvarenga, N. L., et al. (2018). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 23(8), 1878. [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

-

Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(46), 31235–31243. [Link]

-

Gou, Y., et al. (2020). Synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives and evaluation of their antibacterial activities. Journal of the Chinese Chemical Society, 67(7), 1228-1237. [Link]

-

Li, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. [Link]

-

Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]

-

Putri, D. F., et al. (2023). NMR dataset for indole alkaloids isolated from Brucea javanica extract. Mendeley Data, V1. [Link]

-

Wang, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. [Link]

-

Naik, N., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(10), 324-331. [Link]

-

LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". [Link]

- Adams, S. S. (1995). Structure Determination of Indoles Using Tandem Time-of-flight Mass Spectrometry, Laser Desorption Ionization and Photo-induced Dissociation.

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853–865. [Link]

-

Liu, J., et al. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 10(33), 17351-17358. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

-

University of the West Indies. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]

-

PubChemLite. (n.d.). 7-ethyl-1h-indole-3-carbaldehyde (C11H11NO). [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

El-Dean, A. M. K., et al. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

-

PubChem. (n.d.). 7-methyl-1H-indole-3-carbaldehyde. [Link]

-

HMDB. (2012). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]

- 5. rsc.org [rsc.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

Molecular structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic pathways, predicted spectroscopic signatures, and potential biological relevance, grounding our discussion in established chemical principles and data from closely related analogues.

The Indole-3-Carbaldehyde Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, celebrated for its versatile biological activities.[1][2][3] Among its many derivatives, indole-3-carbaldehyde (I3A) serves as a crucial synthetic intermediate and a molecular scaffold for a wide array of therapeutic agents.[1][2][3][4] The inherent reactivity of the aldehyde group at the C3 position allows for diverse chemical modifications, including condensations and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2][3][5]

Structural modifications to the I3A core, such as alkylation on the indole ring, are a key strategy for modulating the compound's physicochemical properties and biological activity.[1][2] These substitutions can influence factors like lipophilicity, steric hindrance, and electronic distribution, thereby fine-tuning the molecule's interaction with biological targets. Derivatives of I3A have demonstrated a remarkable spectrum of bioactivities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] This guide focuses specifically on this compound, a derivative with distinct substitutions at the N1 and C7 positions.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its structure is characterized by a bicyclic indole core, which consists of a fused benzene and pyrrole ring. The key functional groups that define its unique properties are:

-

An N-methyl group at position 1 of the indole ring.

-

An ethyl group at position 7 of the benzene ring portion.

-

A carbaldehyde (formyl) group at position 3 of the pyrrole ring.

These substitutions are expected to significantly influence the molecule's steric and electronic landscape compared to the parent indole-3-carbaldehyde. The N-methylation removes the hydrogen-bond donating capability of the indole nitrogen, which can affect its binding to biological targets. The ethyl group at the C7 position introduces steric bulk and increases lipophilicity.

Physicochemical Data Summary

| Property | Value | Source/Notes |

| Molecular Formula | C₁₂H₁₃NO | Inferred from related structures |

| Molecular Weight | 187.24 g/mol | Calculated from molecular formula |

| IUPAC Name | This compound | Standard nomenclature |

| CAS Number | 1134334-32-9 | [6] |

| Appearance | Likely a crystalline solid | Based on similar indole-3-carbaldehydes[7] |

Synthetic Strategy: A Plausible Pathway

The proposed synthesis involves a three-step process starting from 2,6-diethylaniline:

-

Dehydrocyclization to form 7-ethylindole.

-

N-methylation of 7-ethylindole to yield 7-ethyl-1-methylindole.

-

Vilsmeier-Haack formylation at the C3 position to afford the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on standard methods for the formylation of N-alkylated indoles.[8][10]

Materials:

-

7-Ethyl-1-methylindole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 7-ethyl-1-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Predicted Spectroscopic Profile

Direct spectroscopic data for this compound is scarce. However, we can predict its characteristic spectral features by analyzing data from structurally similar compounds, such as 1-methyl-1H-indole-3-carbaldehyde and 1-ethyl-1H-indole-3-carbaldehyde.[12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, and the protons of the N-methyl and C7-ethyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | Deshielded proton characteristic of aldehydes. |

| H2 (indole ring) | ~7.7 - 7.8 | Singlet (s) | Proton at the C2 position, adjacent to the N-methyl group. |

| Aromatic Protons (H4-H6) | ~7.1 - 7.5 | Multiplets (m) | Signals corresponding to the protons on the benzene portion of the indole ring. |

| N-Methyl (-NCH₃) | ~3.8 - 3.9 | Singlet (s) | Characteristic shift for an N-methyl group on an indole ring.[12] |

| Ethyl Methylene (-CH₂) | ~2.8 - 3.0 | Quartet (q) | Methylene protons of the ethyl group at C7, split by the adjacent methyl group. |

| Ethyl Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | Methyl protons of the ethyl group at C7, split by the adjacent methylene group. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the aldehyde carbonyl carbon and distinct signals for the carbons of the indole ring and the alkyl substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (C=O) | ~184 - 185 | Typical chemical shift for an aldehyde carbonyl carbon.[12] |

| Indole Ring Carbons | ~110 - 140 | A series of signals corresponding to the eight carbons of the indole nucleus. |

| N-Methyl Carbon (-NCH₃) | ~33 - 34 | Characteristic shift for an N-methyl carbon on an indole.[12] |

| Ethyl Methylene (-CH₂) | ~25 - 27 | |

| Ethyl Methyl (-CH₃) | ~14 - 16 |

Mass Spectrometry (Predicted)

In mass spectrometry using electrospray ionization (ESI-MS), the compound is expected to show a prominent molecular ion peak.

-

[M+H]⁺: Expected at m/z ≈ 188.1070.

-

Fragmentation Pattern: The primary fragmentation is likely to involve the loss of the formyl group (CHO, 29 Da) or cleavage of the ethyl group. Common fragments for indole-3-carbaldehydes include the molecular ion and fragments corresponding to the loss of CO and HCN.[13][14][15]

Potential Biological Applications

The indole-3-carbaldehyde framework is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1][2][3] The introduction of N-methyl and C7-ethyl groups on this scaffold can be hypothesized to modulate its biological activity in several ways:

-

Increased Lipophilicity: The ethyl group at C7 increases the molecule's lipid solubility, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Steric Influence: The substituents at N1 and C7 can influence the molecule's conformation and how it fits into the binding pocket of a target protein.

-

Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the compound's in vivo half-life.

Given the wide range of activities reported for substituted indole-3-carbaldehydes, this compound could be a valuable candidate for screening in various therapeutic areas.

Caption: Potential therapeutic areas for indole-3-carbaldehyde derivatives.

Conclusion

This compound is a structurally distinct derivative of the biologically significant indole-3-carbaldehyde scaffold. While direct experimental data is limited, a comprehensive understanding of its molecular structure, properties, and potential can be constructed through logical inference from related compounds and established chemical principles. Its synthesis is readily achievable through standard organic chemistry reactions, primarily the Vilsmeier-Haack formylation. The strategic placement of ethyl and methyl groups suggests that this molecule may possess unique physicochemical and pharmacological properties, making it a compelling target for further investigation in drug discovery and development programs.

References

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Anjani, K., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]

-

Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

S.A.S. Naidu, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Frontiers. [Link]

-

Wang, B., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. [Link]

-

Ali, M. A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

-

CP Lab Safety. (n.d.). 7-Ethyl-1h-indole-3-carbaldehyde, min 95%, 5 grams. CP Lab Safety. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. [Link]

-

Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]

-

Kumar, G. S., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

-

MassBank. (2010). Indole-3-aldehyde. MassBank. [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. PubChem. [Link]

- Google Patents. (n.d.). US4703126A - Process for the production of 7-ethyl indole.

-

Fodor, T., et al. (2006). Unexpected 7-Methylation of Oxindoles. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). Indole-3-carboxaldehyde. SpectraBase. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1134334-32-9|1-Ethyl-7-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 14. massbank.eu [massbank.eu]

- 15. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive compounds.[1][2] This guide provides an in-depth technical overview of a specific, functionally rich derivative: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde . While a unique CAS number for this exact substitution pattern is not prominently indexed in major public databases, this document consolidates data on its synthesis, physicochemical properties, and potential applications by drawing upon established principles of indole chemistry and data from closely related analogues. The primary focus is on providing a robust synthetic framework via the Vilsmeier-Haack reaction, exploring its chemical reactivity, and contextualizing its potential within modern drug discovery programs.

Introduction and Chemical Identity

Indole derivatives are privileged structures in pharmacology due to their prevalence in natural products and their ability to interact with a wide range of biological targets.[1][3] The introduction of a carbaldehyde group at the C3 position provides a reactive handle for extensive chemical modification, making indole-3-carbaldehydes critical intermediates in synthetic chemistry.[2]

The subject of this guide, this compound, incorporates key structural modifications to the parent indole ring:

-

An N1-methyl group , which removes the hydrogen-bond donor capability of the indole nitrogen, potentially increasing metabolic stability and altering receptor binding interactions.

-

A C7-ethyl group , which enhances lipophilicity and introduces steric bulk, influencing the molecule's pharmacokinetic profile and binding orientation.

While the exact CAS number for this compound is not consistently cited, closely related structures are well-documented:

This guide will proceed based on the structure implied by the requested name: this compound.

Physicochemical and Spectroscopic Profile

The key physicochemical properties of this compound are summarized below. Spectroscopic data are predicted based on analogous structures, such as 1-methyl-1H-indole-3-carbaldehyde and other substituted indoles.[9][10][11]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | Calculated |

| Molecular Weight | 187.24 g/mol | Calculated |

| Appearance | Expected to be a yellow to brown solid | Analogy[7][12] |

| Solubility | Soluble in organic solvents like DMF, DMSO, CH₂Cl₂, Ethyl Acetate | Analogy |

| InChI Key | InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 | Predicted |

| SMILES | CCC1=C2C(=CC=C1)C(=CN2C)C=O | Predicted |

Expected Spectroscopic Signatures:

-

¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.9-10.1 ppm), a singlet for the N-methyl protons (~3.8-3.9 ppm), a quartet and triplet for the C7-ethyl group, and distinct aromatic protons, with the C2-H appearing as a characteristic singlet downfield (~7.7-8.3 ppm).

-

¹³C NMR: The aldehyde carbonyl carbon would be prominent (~184-186 ppm). Other key signals would include the N-methyl carbon (~33-34 ppm) and the carbons of the ethyl group, alongside the aromatic and indole ring carbons.

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 188.10.

Synthesis and Mechanistic Insights

The most reliable and high-yielding method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[13][14] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic chloroiminium salt.

The Vilsmeier-Haack Reaction Mechanism

The causality behind this experimental choice rests on its efficiency and regioselectivity. The indole nucleus is highly electron-rich, particularly at the C3 position, making it susceptible to electrophilic attack.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

-

Electrophilic Attack: The π-system of the 7-ethyl-1-methyl-1H-indole starting material attacks the Vilsmeier reagent. This attack occurs selectively at the C3 position due to its highest electron density, leading to the formation of a cationic intermediate.

-

Hydrolysis: The intermediate iminium salt is stable until subjected to an aqueous workup. Water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final aldehyde product.

Caption: Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity as a Synthetic Intermediate

The utility of this compound lies in the versatile reactivity of its aldehyde functional group. This allows it to serve as a foundational building block for more complex heterocyclic systems, a critical aspect for drug development professionals.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Selective reduction to the alcohol (3-hydroxymethyl derivative) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides access to a wide array of 3-aminomethylindole derivatives.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions like the Wittig reaction (to form alkenes), Henry reaction (with nitroalkanes), and Knoevenagel or Aldol condensations (with active methylene compounds).[1]

Caption: Key Derivatization Pathways.

Applications in Drug Discovery and Materials Science

While specific bioactivity data for this compound is not extensively published, the indole-3-carbaldehyde scaffold is a well-established pharmacophore. Derivatives have demonstrated a wide spectrum of biological activities, making this compound a highly valuable starting point for medicinal chemistry campaigns.[1][3]

-

Anti-Cancer Agents: Many indole derivatives, including those derived from the 3-carbaldehyde, exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[15] The substitutions at N1 and C7 can be fine-tuned to optimize activity and selectivity.

-

Anti-Inflammatory and Antioxidant Agents: The indole nucleus is known for its radical scavenging and anti-inflammatory properties.[3] Derivatives synthesized from this aldehyde could be explored as inhibitors of inflammatory pathways.

-

Antimicrobial Agents: The scaffold is a common feature in compounds with antibacterial and antifungal properties.[1]

-

Materials Science: The chromophoric indole system makes these compounds potential building blocks for the synthesis of dyes, pigments, and organic electronic materials.[7]

Experimental Protocols

The following protocols are adapted from established procedures for substituted indoles and serve as a reliable guide for laboratory synthesis.[13][16][17] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Objective: To synthesize this compound from 7-ethyl-1-methyl-1H-indole.

Materials:

-

7-Ethyl-1-methyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Indole Addition: Dissolve 7-ethyl-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

-

Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Derivatization via Knoevenagel Condensation

Objective: To demonstrate the reactivity of the aldehyde by synthesizing a chalcone-like derivative.

Materials:

-

This compound

-

Acetophenone (or other active methylene compound)

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure condensed product.

-

Confirm the structure via spectroscopic methods.

Conclusion

This compound represents a strategically important synthetic intermediate. Its preparation via the robust Vilsmeier-Haack reaction is straightforward, and the resulting aldehyde functionality provides a gateway to a vast chemical space of more complex molecules. For researchers in drug discovery, this compound is not merely a chemical but a well-positioned starting point for developing novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. Its tailored electronic and steric properties offer a nuanced tool for optimizing lead compounds, underscoring the enduring value of the indole scaffold in modern science.

References

-

Abdullahi Mukhtar, N., Suleiman, M., Al-Maqtari, H. M., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Bocan, T. (n.d.). This compound. Bocan Scientific. [Link]

-

Cai, W., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

-

Various Authors. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). ResearchGate. [Link]

-

Yao, T., et al. (n.d.). Supporting Information for Regioselective C5−H Direct Iodination of Indoles. American Chemical Society. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Chemsrc (2025). 7-Methyl-1H-indole-3-carbaldehyde. Chemsrc. [Link]

-

Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

-

Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-2,3,4,5,6,7-hexahydro-1H-indol-2-yl) malonaldehyde and their utilization for the synthesis of new heterocyclic compounds. International Journal of Industrial Chemistry. [Link]

-

Biswas, K. M., & Jackson, A. H. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Sciencemadness.org library. [Link]

-

FooDB (2010). 1H-Indole-3-carboxaldehyde. FooDB. [Link]

-

Magritek (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Shiri, M., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

ResearchGate (n.d.). Scope of 2-substituted 3-carbaldehyde indoles. ResearchGate. [Link]

-

PubChem (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

-

Smith, G. F. (1956). Indole-3-aldehyde. Organic Syntheses. [Link]

-

PubChemLite (2025). 7-ethyl-1h-indole-3-carbaldehyde. PubChemLite. [Link]

- Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. 1134334-32-9|1-Ethyl-7-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. 1-ethyl-7-methyl-1H-indole-3-carbaldehyde [1134334-32-9] | King-Pharm [king-pharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. PubChemLite - 7-ethyl-1h-indole-3-carbaldehyde (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Methyl-1H-indole-3-carbaldehyde | CAS#:4771-50-0 | Chemsrc [chemsrc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aml.iaamonline.org [aml.iaamonline.org]

- 15. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of Substituted Indole-3-Carbaldehydes: A Privileged Scaffold in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds. Among its derivatives, substituted indole-3-carbaldehydes have emerged as a particularly versatile and promising class of molecules. Their inherent reactivity and the electronic properties of the indole ring system allow for a diverse range of chemical modifications, leading to compounds with significant therapeutic potential across multiple domains. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indole-3-carbaldehydes, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, detail the experimental protocols for their biological evaluation, and present key data to inform future drug discovery and development efforts.

Introduction: The Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehyde (I3A) is a key intermediate in the biosynthesis of various indole alkaloids and serves as a versatile precursor for the synthesis of a multitude of heterocyclic compounds.[1][2][3] The carbonyl group at the C3 position is highly reactive and readily undergoes condensation reactions, such as Schiff base formation and Knoevenagel condensation, allowing for the introduction of diverse functionalities.[1][4] Furthermore, the indole ring itself can be substituted at various positions (e.g., N1, C5, C6), providing another avenue for modulating the physicochemical and biological properties of the resulting molecules.[1][4] These structural modifications have been shown to significantly impact the biological activity of I3A derivatives, making this scaffold a fertile ground for the development of novel therapeutic agents.[1][4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted indole-3-carbaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[6][7][8] The mechanisms underlying their anticancer activity are often pleiotropic, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[9]

Mechanism of Action

The anticancer effects of indole-3-carbaldehyde derivatives are often attributed to their ability to interfere with fundamental cellular processes in cancer cells. One prominent mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[9][10] Additionally, some compounds have been found to induce endoplasmic reticulum stress, leading to apoptosis.[9]

Another key mechanism is the inhibition of signaling pathways that are constitutively active in cancer cells. For instance, indole-3-carbinol, a related compound, and its derivatives have been shown to target the Akt-NFκB signaling pathway, which plays a critical role in cell survival and proliferation.[9]

Structure-Activity Relationship (SAR)

The anticancer activity of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of the substituents.

-

Derivatization of the Aldehyde Group: Conversion of the aldehyde group into thiosemicarbazones has been a particularly successful strategy.[6][11] These derivatives often exhibit enhanced anticancer activity, with the substituents on the thiosemicarbazide moiety playing a crucial role. For example, the presence of bulky or electron-withdrawing groups can influence the compound's ability to interact with biological targets.[10]

-

Substitution on the Indole Ring: Modifications on the indole nucleus, such as N-alkylation or the introduction of halogens, can significantly impact cytotoxicity.[4][6] For instance, N-alkylation with groups like propyl or 4-nitrobenzyl has been shown to yield potent and selective anticancer agents.[6]

-

Molecular Hybridization: Combining the indole-3-carbaldehyde scaffold with other known bioactive moieties, such as morpholine or arylsulfonylhydrazides, has led to the development of hybrid molecules with promising anticancer activity against breast cancer cell lines.[7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted indole-3-carbaldehyde derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazones | 3d (R = propyl) | Not specified | 0.9 µg/mL | [6] |

| Thiosemicarbazones | 3q (R = 4-nitrobenzyl) | Not specified | 1.9 µg/mL | [6] |

| Arylsulfonylhydrazides | 5f | MCF-7 (Breast) | 13.2 | [7][8] |

| Arylsulfonylhydrazides | 5f | MDA-MB-468 (Breast) | 8.2 | [7][8] |

| Palladium(II) Complexes | Complex 4 | HepG-2 (Liver) | 22.8 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted indole-3-carbaldehyde derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.[14] After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17][18][19]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indole-3-carbaldehyde derivatives are still under investigation. However, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the indole ring likely facilitates their passage through the microbial cell wall.

Structure-Activity Relationship (SAR)

-

Schiff Bases: Condensation of indole-3-carbaldehyde with various aryl amines to form Schiff bases has been a fruitful approach.[15] The nature of the substituent on the aryl amine ring significantly influences the antimicrobial activity. For example, the presence of a nitro group at the para position of the benzene ring has been shown to enhance activity against both bacteria and fungi.[15]

-

Semicarbazones and Thiosemicarbazones: Derivatives containing semicarbazone and thiosemicarbazone moieties have also shown notable antimicrobial properties.[16][19] Halogen substitutions (e.g., bromo and chloro) on the indole ring of these derivatives can lead to potent activity against Gram-positive bacteria.[16][19]

-

Other Derivatives: Knoevenagel condensation products and thiazole derivatives of indole-3-carbaldehyde have also been reported to possess significant antimicrobial activity.[17][18]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected substituted indole-3-carbaldehyde derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (Bacteria) | 2000 | [15] |

| Schiff Bases | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (Fungus) | 5000 | [15] |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [16][19] |

| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [16][19] |

| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [16][19] |

| Semicarbazones | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [16][19] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[20]

Materials:

-

Petri plates with sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Pure cultures of test microorganisms

-

Sterile cork borer (6-8 mm diameter)

-